3-Hydroxybiuret

描述

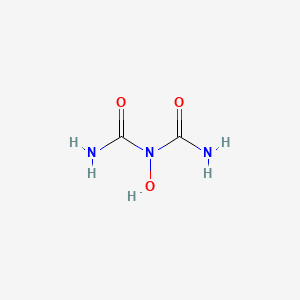

3-Hydroxybiuret (3-HB, HON(CONH₂)₂) is a hydroxylated derivative of biuret with a hydroxyl group (-OH) attached to the central nitrogen atom. It is synthesized via ion exchange from its potassium salt (3-HBK) and crystallizes in anhydrous (3-HB) or hemihydrate (3-HB·H₂O) forms . Its crystal structures reveal intramolecular NH···O=C hydrogen bonds and extended 3D hydrogen-bonding networks, which stabilize its molecular conformation . The compound has a pKa of 9.18 ± 0.06, indicating moderate acidity . 3-HB is notable for its role as a DNA synthesis inhibitor in Ehrlich ascites tumor cells, acting similarly to hydroxyurea by targeting ribonucleotide reductase .

属性

CAS 编号 |

4381-13-9 |

|---|---|

分子式 |

C2H5N3O3 |

分子量 |

119.08 g/mol |

IUPAC 名称 |

1-carbamoyl-1-hydroxyurea |

InChI |

InChI=1S/C2H5N3O3/c3-1(6)5(8)2(4)7/h8H,(H2,3,6)(H2,4,7) |

InChI 键 |

FXDMZWYIKZFMJH-UHFFFAOYSA-N |

SMILES |

C(=O)(N)N(C(=O)N)O |

规范 SMILES |

C(=O)(N)N(C(=O)N)O |

其他CAS编号 |

4381-13-9 |

同义词 |

3-hydroxybiuret |

产品来源 |

United States |

相似化合物的比较

Structural and Physicochemical Properties

Key Observations :

Key Observations :

- 3-HB and 1-HB differ markedly in microbial activity despite structural similarity, underscoring the importance of hydroxyl group positioning .

- Both 3-HB and hydroxyurea inhibit ribonucleotide reductase, but 3-HB’s effects are less reversible, suggesting stronger binding or additional targets .

Research Implications and Challenges

- Structural-Activity Relationships : The contrasting activities of 3-HB and 1-HB highlight the need for precise functional group placement in drug design .

- Crystallographic Insights : 3-HB’s hydrogen-bonding networks may inform the development of stable co-crystals for pharmaceutical formulations .

- Limitations : Data on 1-HB’s physicochemical properties and synthesis remain sparse, limiting direct comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。